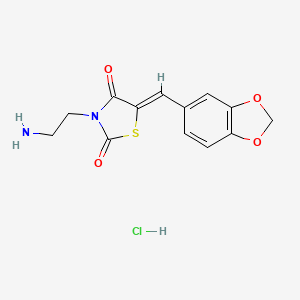

![molecular formula C20H15ClFN5OS B2387537 2-((3-(4-氯苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N-(4-氟苄基)乙酰胺 CAS No. 852373-41-2](/img/structure/B2387537.png)

2-((3-(4-氯苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N-(4-氟苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis process for this compound is not specified in the literature, similar compounds have been synthesized via aromatic nucleophilic substitution . For instance, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

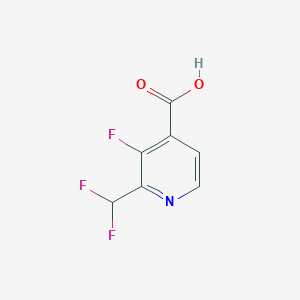

The molecular structure of this compound can be inferred from its name and the general structures of its functional groups. It contains a triazolo[4,3-b]pyridazine ring, which is a fused ring system containing a pyridazine ring and a 1,2,4-triazole ring . The compound also contains a thio group (-SH), which is attached to the triazolo[4,3-b]pyridazine ring, and a fluorobenzyl group, which is attached to the nitrogen atom of the acetamide group .Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from the reactivity of its functional groups. The triazolo[4,3-b]pyridazine ring is likely to participate in nucleophilic substitution reactions, given the presence of nitrogen atoms in the ring . The thio group (-SH) can undergo oxidation reactions to form disulfides, and the fluorobenzyl group can participate in various reactions depending on the conditions .科学研究应用

- 该化合物的结构为合成有机化学家提供了宝贵的见解。 其1,2,4-三唑体系可作为设计和开发新材料的构建模块 .

抗肿瘤活性及c-Met激酶抑制

合成有机化学与材料设计

三唑并吡啶衍生物用于药物发现

含能材料及热稳定性

DNA嵌入作用和抗癌特性

总之,该化合物的多种应用涵盖癌症研究、材料科学、药物发现和含能材料。其独特的结构使其成为多个科学学科进一步研究和开发的一个引人入胜的主题。 🌟

未来方向

作用机制

Target of Action

The primary target of the compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase, which plays a crucial role in gene expression and regulation .

Mode of Action

The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide interacts with PCAF by binding to its active site . This binding inhibits the enzymatic activity of PCAF, thereby affecting the acetylation of histones and other proteins .

Biochemical Pathways

The inhibition of PCAF by 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide affects various biochemical pathways. PCAF is involved in the regulation of transcription through its histone acetyltransferase activity. By inhibiting PCAF, the compound can alter gene expression patterns, potentially affecting multiple cellular processes .

Pharmacokinetics

The compound’s interaction with pcaf suggests it is able to penetrate the cell membrane and reach the nucleus where pcaf resides

Result of Action

The molecular and cellular effects of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide’s action are likely to be diverse, given the wide-ranging effects of PCAF on gene expression. Inhibition of PCAF could potentially lead to changes in the expression of numerous genes, affecting cellular processes such as cell growth, differentiation, and apoptosis .

属性

IUPAC Name |

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5OS/c21-15-5-3-14(4-6-15)20-25-24-17-9-10-19(26-27(17)20)29-12-18(28)23-11-13-1-7-16(22)8-2-13/h1-10H,11-12H2,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETIQPFRWQNGNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Dimethoxyphenyl)-2-(3-methylbutylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2387456.png)

![4-[(Cyclopropylmethyl)sulfonyl]phenylacetic Acid](/img/structure/B2387458.png)

![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2387462.png)

![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/no-structure.png)

![N-cyclohexyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2387468.png)

![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2387470.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B2387473.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2387474.png)

![7-Fluoro-2-methyl-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2387477.png)